MRT-83 HCl salt
Description
Significance of Smoothened (Smo) Receptor Antagonism in Cellular Signaling Pathways
The Smoothened (Smo) receptor is a crucial protein in the G-protein coupled receptor (GPCR) superfamily, specifically belonging to the Frizzled family (Class F). researchgate.netnih.gov It functions as the primary transducer of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov In the absence of Hedgehog ligands, the receptor Patched (Ptc) constitutively inhibits Smo's activity. researchgate.net When a Hedgehog peptide binds to Ptc, this inhibition is lifted, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors.
Antagonism of the Smoothened receptor is a significant area of research because aberrant activation of the Hh pathway is implicated in the development and progression of various cancers and neurodegenerative disorders. researchgate.net By blocking the activity of Smo, antagonists can effectively shut down this signaling pathway. This makes Smo antagonists valuable tools for investigating the fundamental roles of Hh signaling in normal physiological processes and for exploring potential therapeutic strategies against diseases driven by a hyperactive Hh pathway. nih.gov The development of potent and specific Smo antagonists allows researchers to dissect the complex mechanisms of Hh signal transduction with high precision. nih.gov
Role of Hedgehog (Hh) Signaling Pathway Modulation in Preclinical Research Contexts
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development, governing a wide range of processes. nih.gov In adult organisms, it plays a critical role in tissue homeostasis, including the maintenance of stem and precursor cells. nih.gov Dysregulation of this pathway, leading to its inappropriate activation, has been identified as a key driver in several forms of cancer, such as medulloblastoma and basal cell carcinoma. researchgate.netmedchemexpress.com
In preclinical research, the ability to modulate the Hh pathway is essential. Small molecule modulators, both agonists and antagonists, allow for the controlled activation or inhibition of the pathway in cell-based assays and in vivo models. This modulation is critical for:
Investigating the pathway's role in cancer stem cell biology. medchemexpress.com
Studying mechanisms of tumor growth and progression.
Elucidating processes of tissue repair and regeneration.
Exploring the molecular basis of developmental disorders.
The use of specific inhibitors helps to validate the Hh pathway as a target in various disease models and to understand the consequences of its blockade. nih.gov
Overview of MRT-83 HCl Salt as a Research Tool and Chemical Probe
This compound is a potent and selective antagonist of the Smoothened receptor. medchemexpress.comhodoodo.com It emerged from the optimization of earlier lead compounds, including the acylthiourea MRT-10 and the acylurea MRT-14, resulting in an acylguanidine derivative with significantly increased potency. researchgate.netresearchgate.netnih.gov MRT-83 competitively inhibits the binding of ligands like BODIPY-cyclopamine to the human Smo receptor. researchgate.netnih.govmedchemexpress.com
As a research tool, MRT-83 is valuable for its high potency, with IC₅₀ values in the nanomolar range for inhibiting Hh pathway activity in various cell lines. nih.govmedchemexpress.comglpbio.comcenmed.com For instance, it has demonstrated IC₅₀ values of 15 nM in Shh-light2 cells and 11 nM in C3H10T1/2 cells. medchemexpress.comglpbio.comcenmed.com Its potency is comparable to or greater than other well-known Smo antagonists like cyclopamine (B1684311). nih.govsigmaaldrich.com
MRT-83 exhibits a distinct mechanism of action. Unlike the reference antagonist cyclopamine, which induces the accumulation of Smo in the primary cilium, MRT-83 blocks the agonist-induced translocation of Smo to the primary cilium. researchgate.netresearchgate.netnih.gov This suggests that while their binding sites on Smo may overlap, they are not identical. researchgate.net Furthermore, MRT-83 has been shown to be highly selective, not affecting other major signaling pathways like the Wnt signaling pathway. researchgate.netresearchgate.netnih.gov Its ability to efficiently antagonize Hh signaling has also been demonstrated in vivo, where its injection into the brains of adult mice abolished the Shh-induced upregulation of Ptc transcription in the subventricular zone. researchgate.netnih.gov These characteristics make MRT-83 an excellent chemical probe for investigating the nuanced roles of Smoothened and the Hedgehog pathway in biological systems. nih.gov
Biological Activity of MRT-83
| Assay Type | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Gli-dependent luciferase activity | Shh-light2 | 15 nM | medchemexpress.comglpbio.comcenmed.com |
| Alkaline phosphatase activity | C3H10T1/2 | 11 nM | medchemexpress.comglpbio.comcenmed.com |
| Bodipy-cyclopamine binding | HEK293-hSMO | 4.6 nM | sigmaaldrich.com |
| Bodipy-cyclopamine binding | HEK293-mSMO | 14 nM | sigmaaldrich.com |
| Rat cerebellar granule cell proliferation (ShhN-mediated) | Primary cells | ~3 nM | sigmaaldrich.com |
| Rat cerebellar granule cell proliferation (SAG-mediated) | Primary cells | ~6 nM | sigmaaldrich.com |
Properties
CAS No. |
1359944-60-7 |
|---|---|
Molecular Formula |
C31H31ClN4O5 |
Molecular Weight |
575.06 |
IUPAC Name |
N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H |
InChI Key |
ZOQUUTBPNBYISX-UHFFFAOYSA-N |
SMILES |
O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(C3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRT-83; MRT 83; MRT83. |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Mrt 83 Hcl Salt
Synthetic Methodologies for Acylguanidine Derivatives
The acylguanidine moiety is a key pharmacophore in MRT-83, contributing to its biological activity. researchgate.net The synthesis of this functional group can be approached through several established chemical strategies.
The formation of a hydrochloride salt from a basic organic compound, such as one containing an amine or guanidine (B92328) group, is a fundamental acid-base reaction. spectroscopyonline.com This transformation is widely employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of drug candidates. spectroscopyonline.comacs.org
The general reaction involves the protonation of a nitrogen atom in the organic base by hydrochloric acid. spectroscopyonline.com The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium (B1175870) or guanidinium (B1211019) ion, which then pairs with the chloride anion (Cl⁻). spectroscopyonline.com
Several methods can be employed for this salt formation:
Aqueous Hydrochloric Acid : The addition of aqueous HCl to a solution of the organic base is a direct method. google.com However, a significant drawback is the potential for lower product yields if the resulting hydrochloride salt exhibits solubility in water. google.com
Anhydrous Hydrogen Chloride : To circumvent issues with water, anhydrous forms of HCl are often used. google.com This can involve bubbling gaseous hydrogen chloride directly through a solution of the base in an anhydrous aprotic solvent, such as diethyl ether or methanol. google.comblogspot.com
Trialkylsilyl Halides : An alternative method for preparing hydrohalide salts under anhydrous conditions involves the use of trialkylsilyl halides. google.com
The choice of method depends on the properties of the free base and the desired final salt form, particularly whether an anhydrous or hydrated crystal form is sought. google.com
MRT-83 is an acylguanidine that was developed through structure-activity relationship studies that began with acylthiourea and acylurea leads. researchgate.net The construction of the core acylguanidine structure is a key synthetic challenge. General methods for synthesizing acylguanidines often involve the coupling of a carboxylic acid derivative with a guanidine source.
One common strategy is the acylation of guanidine with a carboxylic acid using a coupling reagent. For instance, carbonyl diimidazole (CDI) has been used to activate carboxylic acids, which then react with guanidine to form the desired acylguanidine derivatives. nih.gov
Another versatile approach involves the condensation of amines with 1-aroyl-S-methylisothiourea derivatives. tandfonline.comresearchgate.net This method can be adapted for a variety of aliphatic and aromatic amines. tandfonline.com The process typically involves preparing the 1-aroyl-S-methylisothiourea intermediate from an acid chloride and S-methylisothiouronium sulfate, followed by condensation with the desired amine hydrochloride salt, often in a high-boiling solvent like xylene. tandfonline.com
| Coupling Reagent | Description | Reference |
|---|---|---|
| Carbonyl diimidazole (CDI) | Activates a carboxylic acid to form an acyl-imidazolide intermediate, which then reacts with guanidine. | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | A water-soluble carbodiimide (B86325) used to facilitate the condensation of thiourea (B124793) and (Me3Si)2NH, leading to N-acyl-N′-substituted guanidines. | researchgate.net |
These transformations allow for the modular construction of complex acylguanidines, enabling the exploration of structure-activity relationships necessary for optimizing potency, as was done to arrive at the MRT-83 structure. researchgate.net
In the synthesis of complex molecules, halogen exchange reactions provide a powerful tool for introducing specific halogen atoms or for creating precursors for further functionalization. frontiersin.org These reactions, often metal-catalyzed, involve the substitution of one halogen for another on an aryl or vinyl halide. frontiersin.org
The Finkelstein reaction and its retro-Finkelstein counterpart are classic examples. While originally described for aliphatic compounds, analogous transformations on sp²-hybridized carbons (aryl and vinyl) have been developed, typically requiring copper or palladium catalysts. frontiersin.org Another important class of these transformations is the metal-halogen exchange, where an organic halide reacts with an organometallic reagent (commonly an organolithium compound) to swap the halogen with the metal. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Such reactions could be strategically employed in a synthetic route toward a molecule like MRT-83 for several purposes:
Late-Stage Functionalization : To introduce a key halogen atom at a late step in the synthesis, which might be crucial for biological activity.
Precursor for Cross-Coupling : To convert a less reactive halide (e.g., chloride) to a more reactive one (e.g., iodide) to facilitate subsequent carbon-carbon bond-forming reactions.
Site-Selective Modification : To selectively functionalize a poly-halogenated aromatic or heterocyclic ring. mdpi.com
| Reaction Type | Description | Typical Catalyst/Reagent | Reference |
|---|---|---|---|
| Aromatic Finkelstein Reaction | Substitution of an aryl halide with a different halide ion. | Copper (Cu) complexes | frontiersin.org |
| Lithium-Halogen Exchange | Exchange of a halogen atom (Cl, Br, I) with lithium. | Organolithium reagents (e.g., n-BuLi, t-BuLi) | wikipedia.org |
| Palladium-Catalyzed Exchange | Retro-Finkelstein reactions can be mediated by palladium complexes. | Palladium (Pd) complexes | frontiersin.org |
Strategies for Salt Formation and Optimization
Once the target molecule is synthesized, its formulation as a stable, pure salt is paramount, especially for pharmaceutical applications. The process of salt formation and subsequent crystallization must be carefully controlled.
For many pharmaceutical compounds, obtaining an anhydrous salt form is highly desirable. The presence of water can lead to the formation of less stable hydrates, affect dissolution rates, and complicate manufacturing processes. google.com The preparation of an anhydrous hydrochloride salt requires the exclusion of water from the reaction system.
Key considerations include:
Solvent Choice : Anhydrous aprotic solvents such as diethyl ether, toluene, or isopropanol (B130326) are commonly used. google.comblogspot.com
HCl Source : The use of aqueous HCl is not feasible for preparing anhydrous salts. google.com Instead, anhydrous hydrogen chloride gas or a pre-prepared solution of HCl in an anhydrous solvent is required. google.comblogspot.com
Isolation and Drying : Workup and drying conditions must be controlled to prevent the absorption of atmospheric moisture. google.com This is particularly important for hygroscopic materials. blogspot.com
The successful preparation of an anhydrous salt form like KRM-II-81·HCl has been shown to improve properties such as water solubility compared to the free base, which is a common goal in salt formation. acs.orgresearchgate.net
The crystallization of a hydrochloride salt is a critical step that determines the final solid-state properties of the material, including its crystal form (polymorphism), particle size, and purity. google.com Variations in crystal structure can significantly impact a drug's manufacturability, stability, and bioavailability. google.com
The control of crystallization is a complex process influenced by numerous factors: acs.orgengineering.org.cn
Temperature : The temperature at which the salt-forming reagent is added can directly influence the resulting crystal size distribution. google.com
Solvent System : The choice of solvent or solvent mixture affects the solubility of the salt and can determine which polymorphic form crystallizes. ucl.ac.uk
Supersaturation : The rate at which supersaturation is generated (e.g., through cooling or addition of an anti-solvent) affects nucleation and crystal growth kinetics. acs.org
Mixing : The degree of agitation influences mass transfer and can impact crystal growth and agglomeration. engineering.org.cn
Careful control over these parameters is necessary to ensure the consistent production of a desired, stable crystalline form of the hydrochloride salt. ucl.ac.uk
Approaches to Address Salt Disproportionation in Suspension Formulations for Research Applications
A significant challenge in the formulation of hydrochloride salts of weakly basic, poorly water-soluble compounds for research is salt disproportionation. core.ac.uknih.gov This phenomenon involves the conversion of the more soluble salt form into its less soluble free base in an aqueous suspension, which can impact study reproducibility. core.ac.ukontosight.ai Research into stabilizing a hydrochloride salt of a similar poorly soluble compound, ODM-203, has highlighted several effective strategies applicable to research-grade suspension formulations. core.ac.uknih.gov
Key approaches to mitigate disproportionation include:
pH Adjustment: The stability of a hydrochloride salt in suspension is highly dependent on the pH. By adjusting the pH of the formulation to a value below the salt's maximum stability pH (pHmax), the conversion to the free base can be significantly suppressed. core.ac.uk For the model compound ODM-203, adjusting the pH to 1.2 stabilized the formulation. core.ac.uk
Cooling: Lowering the storage temperature of the suspension is an effective method to slow the kinetics of disproportionation. Storing a suspension in an ice bath at 2–8 °C successfully suppressed the conversion of the salt to its free base, enabling further toxicological studies. core.ac.uknih.gov
These strategies were evaluated using a 5 mg/mL aqueous suspension containing 20 mg/mL PVP/VA and 5 mg/mL Tween 80. core.ac.uk The findings demonstrate that while a suspension at room temperature undergoes rapid disproportionation, both pH control and cooling are viable methods to ensure the physical stability of the formulation for research purposes. core.ac.uk
Table 1: Formulation Approaches to Mitigate Salt Disproportionation of a Model HCl Salt (ODM-203) in an Aqueous Suspension
| Formulation Approach | Conditions | Outcome on Salt Stability | Reference |
|---|---|---|---|
| Control | Stored at room temperature | Rapid and complete disproportionation to free base detected within 240 minutes. | core.ac.uk |
| pH Adjustment | pH of the suspension lowered to 1.2 (below the pHmax of 1.3). | Stabilized the formulation and yielded reproducible dissolution profiles. | core.ac.uk |
| Cooling | Suspension stored in an ice bath at 2–8 °C. | Successfully suppressed disproportionation, enabling in vivo studies. | core.ac.uknih.gov |
Structural Analogs and Derivative Synthesis in Related Research
The synthesis of MRT-83 (designated as compound 86 in the primary research) was part of a broader investigation into acyl-substituted scaffolds as Hh pathway inhibitors. nih.govacs.org The research evolved from the acylthiourea lead compound, MRT-10, to explore corresponding acylureas and acylguanidines. nih.govacs.org This medicinal chemistry effort led to the identification of several potent compounds, including MRT-83. nih.gov
Exploration of Structurally Related Compounds for Comparative Studies
The comparative analysis was crucial for identifying the most promising candidates for further development. The study involved synthesizing a number of acylthiourea, acylurea, and acylguanidine derivatives and evaluating their biological activity. nih.gov MRT-83, an acylguanidine, emerged as a highly potent compound, with its activity being comparable to the clinical candidate GDC-0449. nih.govacs.org The potency of these analogs was assessed through various cell-based assays that measure the inhibition of the Hh signaling pathway. nih.gov The discrete structural differences among the series, such as the change from an acylthiourea to an acylguanidine, were found to significantly influence the inhibitory potency. researchgate.net
Table 2: Comparison of MRT-83 and Related Structural Analogs
| Compound | Chemical Class | Role/Significance | Reference |
|---|---|---|---|
| MRT-10 | Acylthiourea | Initial lead compound for structural optimization. | nih.govresearchgate.net |
| Compound 61 | Acylguanidine | A potent analog with nanomolar IC50 values. | nih.gov |
| Compound 72 | Acylurea | A potent analog with nanomolar IC50 values. | nih.gov |
| MRT-83 (Compound 86) | Acylguanidine | Highly potent antagonist with activity comparable to GDC-0449. | nih.govacs.org |
Incorporation of Hydrochloric Acid in Synthetic Pathways for Analytical Standards
Hydrochloric acid is a fundamental reagent in organic synthesis and the preparation of analytical standards, particularly for nitrogen-containing compounds. unizin.orgspectroscopyonline.com Its primary roles include:
Salt Formation: Reacting a basic nitrogen-containing organic compound with hydrochloric acid produces the corresponding hydrochloride salt. spectroscopyonline.com This is a common strategy used in the pharmaceutical industry to increase the water solubility and bioavailability of a compound. spectroscopyonline.com For analytical purposes, converting a compound to its HCl salt provides a stable, solid form with well-defined properties suitable for use as a reference standard.
pH Control and Purification: Throughout a synthetic sequence, HCl is often used to adjust the pH of a reaction mixture. epa.gov This can be critical for controlling reaction pathways or for purification steps, such as inducing the precipitation of a product from a solution.
Standardization: Standard solutions of hydrochloric acid are prepared and standardized against a primary standard base, such as tris(hydroxymethyl)aminomethane (THAM), for use in quantitative analytical procedures like titrations. unizin.orgiyte.edu.tr
In the context of preparing an analytical standard for a compound like MRT-83, the final step would typically involve reacting the purified free base with a stoichiometric amount of HCl in a suitable solvent to precipitate or crystallize the MRT-83 HCl salt. This ensures a high-purity, stable solid that can be accurately weighed and dissolved for analytical testing.
Molecular Mechanism of Action of Mrt 83 Hcl Salt
Direct Antagonism of the Smoothened (Smo) Receptor
MRT-83 directly targets the Smoothened receptor, a class F G protein-coupled receptor (GPCR), to exert its inhibitory effects on the Hedgehog pathway. nih.govmdpi.comnih.gov This direct interaction prevents the activation of Smo, a critical step in the transduction of the Hh signal across the cell membrane. nih.gov
MRT-83 fits into a proposed pharmacophoric model for Smo antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions. nih.gov This structural compatibility allows it to bind effectively to the Smo receptor. While the precise binding site of MRT-83 on the Smo receptor requires further elucidation, it is known to interact with the transmembrane domain. mdpi.comresearchgate.net Its derivative, MRT-92, has been shown to bind to the entire transmembrane cavity of Smo, suggesting a similar mode of action for MRT-83. mdpi.com
A key piece of evidence for the direct interaction of MRT-83 with the Smoothened receptor is its ability to competitively inhibit the binding of BODIPY-cyclopamine, a fluorescently labeled derivative of the known Smo antagonist cyclopamine (B1684311). nih.govresearchgate.net MRT-83 demonstrates potent inhibition of BODIPY-cyclopamine binding to both human and murine Smo receptors. nih.govsigmaaldrich.com This competitive inhibition indicates that MRT-83 and cyclopamine likely share or have overlapping binding sites on the Smo receptor. nih.gov
| Cell Line | Species | IC₅₀ for BODIPY-cyclopamine binding |
| HEK293-hSMO | Human | 4.6 nM sigmaaldrich.comtandfonline.comresearchgate.net |
| HEK293-mSMO | Murine | 14 nM sigmaaldrich.com |
Modulation of the Hedgehog (Hh) Signaling Cascade
By directly antagonizing the Smoothened receptor, MRT-83 effectively modulates the entire Hedgehog signaling cascade. nih.govmdpi.com This modulation leads to the suppression of downstream cellular responses that are dependent on Hh pathway activation. sigmaaldrich.comresearchgate.net
The inhibitory action of MRT-83 on Smo prevents the downstream activation of the Gli family of transcription factors. mdpi.comnih.gov In the canonical Hh pathway, activated Smo leads to the nuclear translocation of Gli proteins, which then initiate the transcription of Hh target genes. e-dmj.org By blocking Smo, MRT-83 prevents this cascade of events. The potency of MRT-83 in inhibiting the Hh pathway has been demonstrated in various cell-based assays, where it blocks Hh signaling with nanomolar efficacy. nih.govcenmed.com For instance, in Shh-light2 cells, which contain a Gli-dependent luciferase reporter, MRT-83 inhibits ShhN-induced luciferase activity with an IC₅₀ of 15 nM. cenmed.comsigmaaldrich.comglpbio.com Furthermore, it inhibits the SAG-induced differentiation of C3H10T1/2 cells, another hallmark of Hh pathway activation, with an IC₅₀ of 10 nM. sigmaaldrich.com
| Assay | Cell Line | IC₅₀ |
| Shh-light2 Gli-luciferase | Shh-light2 | 15 nM cenmed.comsigmaaldrich.comglpbio.com |
| C3H10T1/2 differentiation | C3H10T1/2 | 11 nM cenmed.comglpbio.com |
| Rat cerebellar GCP proliferation (ShhN-induced) | Rat cerebellar granule cell precursors | ~3 nM sigmaaldrich.com |
| Rat cerebellar GCP proliferation (SAG-induced) | Rat cerebellar granule cell precursors | ~6 nM sigmaaldrich.com |
An important aspect of the molecular mechanism of MRT-83 is its specificity for the Hedgehog signaling pathway. nih.govresearchgate.net Studies have shown that MRT-83 does not significantly affect other key signaling pathways, such as the Wnt signaling pathway. nih.govresearchgate.net In HEK-293 cells transfected with a Tcf/Lef-dependent luciferase reporter, a readout for Wnt signaling, MRT-83 did not exhibit any significant agonist or antagonist activity. nih.govresearchgate.net This specificity distinguishes it from compounds that may have off-target effects and highlights its utility as a specific tool for studying Hh signaling. researchgate.net
Impact on Primary Cilia Function and Smo Trafficking
The primary cilium is a crucial organelle for Hedgehog signal transduction, acting as a signaling hub. e-dmj.org The localization of the Smoothened receptor to the primary cilium is a critical step in the activation of the Hh pathway. nih.govresearchgate.net MRT-83 has been shown to directly impact this process. nih.govresearchgate.net
Abrogation of Agonist-Induced Smoothened Trafficking to the Primary Cilium in Cultured Cell Lines
A critical step in the activation of the Hedgehog signaling pathway is the translocation of the Smoothened receptor to the primary cilium, a microtubule-based organelle that acts as a signaling hub. nih.govfrontiersin.orgbiologists.com The agonist-induced trafficking of Smo to this cellular compartment is a key event that MRT-83 directly disrupts. nih.govresearchgate.net
Research findings have demonstrated that MRT-83 effectively abrogates the trafficking of both endogenous mouse and human Smoothened to the primary cilium, which is typically induced by Smo agonists such as SAG (Smoothened agonist). researchgate.netnih.govresearchgate.net In the absence of an agonist, Smo is generally not detected within the primary cilium. researchgate.net However, upon stimulation with an agonist like SAG, Smo translocates to and accumulates in the cilium. researchgate.net Treatment with MRT-83 prevents this agonist-induced localization. researchgate.net
Detailed immunofluorescence studies in NT2 cells have provided quantitative evidence of this effect. In these experiments, cells were treated with SAG, which resulted in a significant increase in the percentage of cilia positive for Smo. When co-treated with MRT-83, this SAG-induced increase in Smo-positive cilia was abolished. researchgate.net Notably, MRT-83 by itself does not cause Smo to traffic to the primary cilium. researchgate.net This specific action underscores its role as an antagonist of Smo activation and subsequent ciliary translocation.
| Treatment Condition | Effect on Smoothened Trafficking to Primary Cilium | Reference |
| Untreated | Smoothened is not localized to the primary cilium. | researchgate.net |
| SAG (Smoothened agonist) | Induces trafficking and accumulation of Smoothened in the primary cilium. | researchgate.net |
| SAG + MRT-83 | Abrogates the SAG-induced trafficking of Smoothened to the primary cilium. | researchgate.net |
| MRT-83 alone | Does not induce Smoothened trafficking to the primary cilium. | researchgate.net |
Cellular Models for Investigating Ciliary Dynamics (e.g., C3H10T1/2, NT2 cells)
The investigation of MRT-83's effect on ciliary dynamics has been facilitated by the use of specific in vitro cellular models. Among the key models are the C3H10T1/2 and NT2 cell lines. nih.govresearchgate.net
The C3H10T1/2 cell line is a multipotent mesenchymal progenitor line derived from mouse embryos. nih.gov These cells are widely used in studies of the Hedgehog pathway because they can be induced to differentiate into osteoblasts upon activation of Hh signaling, a process that can be quantified. nih.govstemcell.com In the context of MRT-83, C3H10T1/2 cells have been instrumental in demonstrating the compound's inhibitory effect on the Hh pathway. nih.gov Assays using these cells have shown that MRT-83 can block SAG-induced differentiation with high potency. nih.gov The half-maximal inhibitory concentration (IC50) of MRT-83 in blocking the SAG-induced alkaline phosphatase (AP) response, a marker of osteoblast differentiation, in C3H10T1/2 cells has been reported to be in the nanomolar range. nih.govmedchemexpress.comcenmed.com
The NT2 cell line, derived from a human pluripotent testicular carcinoma, is another crucial model for studying the molecular action of MRT-83. nih.govresearchgate.net These cells are used to examine the trafficking of endogenous human Smoothened to the primary cilium. nih.govresearchgate.net As detailed in the previous section, studies using NT2 cells have provided direct visual and quantitative evidence that MRT-83 blocks the agonist-induced translocation of Smo into the primary cilium. researchgate.net
The use of both a mouse mesenchymal cell line (C3H10T1/2) and a human carcinoma cell line (NT2) allows for the investigation of MRT-83's activity on both mouse and human Smoothened, providing a more comprehensive understanding of its mechanism across species. nih.govresearchgate.net
| Cell Line | Cell Type | Application in MRT-83 Research | Reported IC50 | Reference |
| C3H10T1/2 | Mouse mesenchymal progenitor | Investigating inhibition of Hedgehog pathway-mediated differentiation (osteogenesis). | 11 nM | medchemexpress.comcenmed.com |
| NT2 | Human pluripotent testicular carcinoma | Studying the abrogation of agonist-induced trafficking of human Smoothened to the primary cilium. | Not applicable | nih.govresearchgate.net |
Table of Mentioned Compounds
Preclinical Pharmacological Investigations of Mrt 83 Hcl Salt Non Human in Vitro and in Vivo
In Vitro Functional Efficacy Studies
MRT-83 HCl salt is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govmedchemexpress.com Its inhibitory activity has been quantified in various cellular assays, demonstrating its efficacy in the nanomolar range. nih.gov In Shh-light2 cells, which are engineered to report Hh pathway activation, MRT-83 exhibits a half-maximal inhibitory concentration (IC₅₀) of 15 nM. medchemexpress.comglpbio.com Further studies using the mouse embryonic fibroblast cell line C3H10T1/2, a well-established model for Hh signaling, revealed an even greater potency, with an IC₅₀ value of 11 nM. medchemexpress.comglpbio.comgoogleapis.com The compound functions by blocking Hh signaling, and it has been shown to inhibit the binding of BODIPY-cyclopamine to both human and mouse Smo. nih.govmedchemexpress.com
Table 1: IC₅₀ Values of MRT-83 in Hh Signaling Cellular Assays
| Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| Shh-light2 | 15 | medchemexpress.comglpbio.com |
| C3H10T1/2 | 11 | medchemexpress.comglpbio.comgoogleapis.com |
Research has consistently shown that MRT-83 possesses significantly greater potency than cyclopamine (B1684311), a naturally occurring and well-documented Smo antagonist. nih.gov Direct comparative studies in C3H10T1/2 cells highlight this difference in efficacy. While MRT-83 inhibits Hh signaling in these cells with an IC₅₀ of 11 nM, cyclopamine's IC₅₀ is approximately 620 nM, indicating that MRT-83 is substantially more potent. googleapis.com This increased potency is attributed to discrete structural differences between MRT-83 and earlier lead compounds. researchgate.netresearchgate.net
Table 2: Comparative Potency of MRT-83 and Cyclopamine
| Compound | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MRT-83 | C3H10T1/2 | 11 | googleapis.com |
| Cyclopamine | C3H10T1/2 | 620 | googleapis.com |
MRT-83 is recognized as a significant research tool and is included in various bioactive compound libraries. These libraries are curated collections of molecules with known biological activities used for screening and identifying novel therapeutic agents or research probes. MRT-83 is featured in libraries such as the Bioactive Compound Library Plus and the Stem Cell Signaling Compound Library, underscoring its relevance in studying pathways crucial for developmental biology and oncology. medchemexpress.com
In Vivo Functional Studies in Animal Models (excluding human trials)
The potent in vitro activity of MRT-83 translates to effective antagonism of the Hh signaling pathway in vivo. nih.gov Studies utilizing murine models have successfully demonstrated that MRT-83 can efficiently block Hh signaling. nih.govresearchgate.net Its efficacy in a living organism confirms its potential as a valuable compound for manipulating the Hh pathway in preclinical research settings. nih.gov
Specific in vivo experiments have provided robust evidence for the targeted action of MRT-83 within the adult mouse brain. nih.govresearchgate.net In these studies, Sonic Hedgehog (Shh) was used to induce the Hh pathway in the subventricular zone, one of the primary neurogenic areas in the adult brain. researchgate.netresearchgate.net This induction leads to the up-regulation of Patched (Ptc) transcription, a classic downstream target and indicator of pathway activation. nih.govresearchgate.net When MRT-83 was administered via stereotaxic injection into the lateral ventricle, it completely abolished this Shh-induced up-regulation of Ptc transcription in the adjacent subventricular zone. nih.govresearchgate.netresearchgate.net In contrast, a structurally related but inactive compound had no effect, confirming the specific Smo-antagonizing activity of MRT-83 in vivo. nih.govresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclopamine |
| Sonic Hedgehog (Shh) |
Assessment of Antitumor Activity in Preclinical Cancer Models
The preclinical antitumor activity of MRT-83 has been evaluated in various in vitro and in vivo models that are fundamental in cancer research. nih.gov These investigations focus on its role as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in several types of cancer. nih.govmedchemexpress.com
In vitro studies have been instrumental in quantifying the potency of MRT-83. The compound's inhibitory activity on the Hh signaling pathway has been assessed using specific cell-based assays. For instance, in Shh-light2 cells, which are engineered to report Hh pathway activation, MRT-83 demonstrated significant inhibitory effects. medchemexpress.comglpbio.com Similar potency was observed in C3H10T1/2 cells, a mouse embryonic fibroblast cell line commonly used to study Hh signaling. medchemexpress.comglpbio.com In these cellular models, MRT-83 was shown to be a more potent inhibitor than cyclopamine, a well-known reference antagonist for the Smo receptor. nih.gov The mechanism of action involves MRT-83 inhibiting the binding of BODIPY-cyclopamine to the human Smoothened receptor. nih.govmedchemexpress.comglpbio.com It has also been shown to prevent the agonist-induced movement of Smoothened to the primary cilium in both mouse (C3H10T1/2) and human (NT2) cells, a critical step in activating the signaling cascade. nih.gov
The in vivo efficacy of MRT-83 has been demonstrated in animal models. nih.gov One key study involved the stereotaxic injection of MRT-83 into the lateral ventricle of adult mice. nih.gov This experiment aimed to assess the compound's ability to antagonize Hh signaling in a living organism. The results showed that MRT-83 effectively abolished the upregulation of Patched transcription, a direct target and indicator of Hh pathway activity, which had been induced by Sonic Hedgehog in the subventricular zone of the brain. nih.gov A structurally related but inactive compound used as a control did not produce this effect, confirming the specific in vivo activity of MRT-83 on the Hh pathway. nih.gov Such preclinical models are crucial for establishing proof-of-concept for a compound's therapeutic potential before any clinical consideration. iaea.org
| Preclinical Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Shh-light2 Cells | Potent inhibition of the Hedgehog signaling pathway. | medchemexpress.comglpbio.com |
| In Vitro | C3H10T1/2 Cells | Demonstrated greater potency than the reference antagonist, cyclopamine. | nih.govmedchemexpress.comglpbio.com |
| In Vitro | Human NT2 Cells | Abrogated agonist-induced trafficking of Smoothened to the primary cilium. | nih.gov |
| In Vivo | Adult Mice (Stereotaxic Injection) | Abolished Sonic Hedgehog-induced Patched transcription in the subventricular zone. | nih.gov |
Pharmacokinetic Considerations in Preclinical Species (methods and concepts, excluding specific PK values for this compound)
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). allucent.com Preclinical PK studies in animal species are fundamental to drug development, providing critical data to predict a drug's behavior in humans. scholarsresearchlibrary.com These evaluations help in understanding dose-response relationships and are essential for building a comprehensive safety and efficacy profile. scholarsresearchlibrary.comeuropa.eu
Stability Assessment in Biological Media
Before definitive pharmacokinetic parameters can be determined, the stability of a test compound in biological matrices must be evaluated. wuxiapptec.com Analyte instability during sample collection, storage, or analysis can lead to inaccurate concentration measurements and, consequently, erroneous PK calculations. wuxiapptec.com
Stability assessments are typically conducted in vitro using the biological fluids relevant to the in vivo study, such as plasma, blood, and tissue homogenates. biomolther.orgfrontiersin.org The primary causes of instability are enzymatic degradation and chemical instability. wuxiapptec.com
Enzymatic Degradation: Enzymes present in biological samples (e.g., esterases, proteases) can remain active ex vivo and metabolize the drug. wuxiapptec.comnih.gov To assess this, the compound is incubated in the biological matrix (e.g., plasma, liver microsomes) at a controlled temperature (typically 37°C), and its concentration is measured over time. biomolther.orgfrontiersin.org Liver microsomes from various species (mouse, rat, dog, monkey, human) are commonly used to evaluate metabolic stability and potential interspecies differences. frontiersin.org
Chemical Instability: Factors such as pH, light exposure, and temperature can cause a compound to degrade. wuxiapptec.com Stability is therefore tested under various storage and handling conditions, including freeze-thaw cycles and short-term storage at room temperature, to ensure sample integrity throughout the bioanalytical process. wuxiapptec.com
| Factor | Description | Common Assessment Method |
|---|---|---|
| Enzymatic Degradation | Metabolism of the compound by enzymes present in the biological matrix. | Incubation in plasma, blood, or liver microsomes at 37°C and monitoring concentration over time. |
| Chemical Instability | Degradation due to physical and chemical factors like pH, temperature, and light. | Testing under various storage conditions (e.g., freeze-thaw, bench-top). |
Brain Penetration Studies in Animal Models
For compounds targeting the central nervous system (CNS) or for which CNS exposure is a potential safety concern, brain penetration studies are critical. nih.gov The blood-brain barrier (BBB) tightly regulates the passage of substances into the brain, and preclinical studies aim to quantify a drug's ability to cross it. nih.govmdpi.com
Rodents are the most frequently used animal models for initial assessments of brain penetration due to practical considerations. nih.gov However, larger species like swine may be used in some cases as they can more closely recapitulate human brain anatomy and physiology. mdpi.com
Key concepts and parameters in these studies include:
Brain-to-Plasma Concentration Ratio (Kp,brain or logBB): This is a traditional measure comparing the total drug concentration in brain tissue homogenate to that in plasma. nih.gov While relatively simple to measure, it doesn't always reflect the therapeutically active concentration. nih.gov
Unbound Drug Concentration: It is widely accepted that only the unbound (not bound to proteins) fraction of a drug is free to cross cell membranes and interact with its target. Therefore, the key parameter for assessing CNS penetration is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu). mdpi.com A Kp,uu value greater than 0.3 in rodent models is often considered indicative of potentially significant brain exposure in humans. mdpi.com
Role of Efflux Transporters: The BBB expresses efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain. mdpi.com In vitro models, like those using MDR1-MDCK cells, can be used to identify if a compound is a substrate for these transporters, which helps in interpreting in vivo brain penetration data. nih.govmdpi.com
Evaluation of Systemic Exposure and Absorption in Animal Studies
Evaluating systemic exposure is a primary objective of preclinical pharmacokinetic and toxicokinetic studies. allucent.comslideshare.net These studies measure the amount of a drug that reaches the bloodstream and how its concentration changes over time following administration. researchgate.net This information is vital for relating the administered dose to both therapeutic and toxicological effects. allucent.com
Studies are typically conducted in several animal species (e.g., mice, rats, dogs, monkeys) to understand interspecies differences and to support the selection of appropriate species for toxicology testing. frontiersin.orgresearchgate.net
The evaluation involves the following concepts:
Absorption and Bioavailability: For extravascularly administered drugs (e.g., oral), it's important to determine the rate and extent of absorption. europa.eu This is often assessed by measuring the absolute bioavailability, which compares the systemic exposure after oral administration to that after intravenous (IV) administration. europa.eu
Key Pharmacokinetic Parameters: Following drug administration, blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. From this profile, key parameters are calculated:
Cmax: The maximum observed plasma concentration. europa.eu
Tmax: The time at which Cmax is reached. europa.eu
AUC (Area Under the Curve): The total drug exposure over time. researchgate.net
Excretion Studies: To understand how a drug and its metabolites are eliminated from the body, excretion studies are performed, typically in rats. frontiersin.org This involves collecting urine, feces, and sometimes bile to quantify the amount of the drug and its metabolites excreted through different routes. frontiersin.org
Analytical and Characterization Methodologies for Mrt 83 Hcl Salt
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in providing detailed information about the molecular structure and bonding within MRT-83 HCl salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical analysis, the ¹H NMR spectrum of this compound would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The resulting spectrum would display distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of the protons. For instance, aromatic protons would resonate in the downfield region, while aliphatic protons would appear more upfield. The splitting patterns (singlet, doublet, triplet, etc.) of these signals, arising from spin-spin coupling, reveal the number of neighboring protons, which is critical for establishing connectivity within the molecule.
Complementary to ¹H NMR, the ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic), aiding in the complete assignment of the molecular structure.
While specific spectral data for this compound is not publicly available in the referenced literature, a hypothetical data table based on its known chemical structure is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Fictional Data | |||
| 7.8-7.2 | Multiplet | 9H | Aromatic Protons |
| 4.5 | Singlet | 2H | Methylene Protons |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Fictional Data | |
| 168.0 | Carbonyl Carbon |
| 155.0-120.0 | Aromatic Carbons |
| 50.0 | Methylene Carbon |
Note: The data in the tables above is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and to probe molecular interactions, such as hydrogen bonding. In this technique, the molecule is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational modes of its chemical bonds.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For example, a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide and ketone groups. The N-H stretching vibration of the amide group would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. The presence of the hydrochloride salt may be inferred from broad absorptions in the 2400-2800 cm⁻¹ range, corresponding to the stretching of the protonated amine (N⁺-H).
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| Predicted Data | ||
| 3200-3400 | N-H (amide) | Stretch |
| >3000 | Aromatic C-H | Stretch |
| 2400-2800 | N⁺-H (amine salt) | Stretch |
| 1650-1700 | C=O (amide, ketone) | Stretch |
Note: The data in this table is based on characteristic functional group frequencies and is for illustrative purposes.
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are essential for assessing the purity of this compound and confirming its molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds like this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent).
A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The components are detected as they elute from the column, often using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the resulting chromatogram. A high-purity sample would show a single major peak with minimal or no impurity peaks.
Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This powerful technique is used to confirm the molecular weight and identity of this compound.
After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the mass spectrometer would be expected to detect the protonated molecular ion [M+H]⁺ of the free base, where M is the molecular weight of MRT-83. The observed molecular weight should correspond to the calculated theoretical molecular weight, providing strong evidence for the compound's identity.
Elemental Analysis for Stoichiometry of Salt Forms
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of MRT-83 and for determining the stoichiometry of its hydrochloride salt form.
A precisely weighed sample of this compound is combusted in a controlled oxygen atmosphere. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared to the theoretical percentages calculated from the chemical formula of the HCl salt. A close agreement between the experimental and theoretical values confirms the elemental composition and the 1:1 stoichiometry of the base to hydrochloric acid.
Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | Calculated based on formula |
| Hydrogen (H) | Calculated based on formula |
| Nitrogen (N) | Calculated based on formula |
Solid-State Characterization
Solid-state characterization is a critical component in the development of any crystalline pharmaceutical salt, including this compound. These studies provide invaluable information about the material's internal structure and its response to thermal stress, which can significantly influence its bioavailability and stability.
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of a solid material. The method relies on the principle of constructive interference of a monochromatic X-ray beam with the crystalline lattice of the sample. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for that particular solid form.
For the analysis of this compound, a finely powdered sample would be subjected to X-ray radiation. As the angle of the incident X-ray beam is varied, the intensity of the diffracted radiation is recorded. The resulting diffractogram plots the intensity of the diffracted X-rays against the diffraction angle (2θ). The presence of sharp peaks in the pattern is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous nature. Each peak corresponds to a specific set of lattice planes within the crystal structure, as described by Bragg's Law.
While specific, publicly available PXRD data for this compound is limited, the general methodology would involve identifying the characteristic 2θ angles and their corresponding intensities to confirm the crystalline form and assess its purity. Any variations in the diffraction pattern between different batches would indicate potential polymorphism, which is the ability of a compound to exist in more than one crystalline form.
Table 1: Illustrative Powder X-ray Diffraction (PXRD) Data Interpretation
| Parameter | Description | Significance for this compound |
| Peak Position (2θ) | The angle at which constructive interference occurs from a specific set of crystal lattice planes. | Provides a unique identifier for the crystalline form of this compound. |
| Peak Intensity | The height or area of a diffraction peak, related to the number of lattice planes contributing to the diffraction. | Relative intensities of peaks are characteristic of a specific crystalline structure and are used for phase identification. |
| Peak Shape | The width and shape of the diffraction peaks. | Broad peaks may indicate small crystallite size or lattice strain, while sharp peaks suggest a well-ordered crystalline material. |
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis methods used in the pharmaceutical industry.
Differential Scanning Calorimetry (DSC)
The methodology for DSC analysis of this compound involves placing a small, accurately weighed sample into a sealed pan, with an empty reference pan placed in parallel within the DSC instrument. The instrument then heats both the sample and the reference pans at a controlled rate. DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference in heat flow is plotted against temperature.
Events such as melting, crystallization, and solid-solid phase transitions will result in an endothermic (heat absorbing) or exothermic (heat releasing) event, which is observed as a peak in the DSC thermogram. The methodology focuses on the precise control of the heating rate and the atmosphere (typically an inert gas like nitrogen) to obtain reproducible results that can reveal the thermal profile of the this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature or time in a controlled atmosphere.
For the analysis of this compound, a sample is placed in a high-precision balance within a furnace. The temperature of the furnace is then increased at a constant rate. The TGA instrument continuously records the mass of the sample. A loss in mass can indicate decomposition, dehydration (loss of water), or the loss of other volatile components. The resulting TGA curve plots the percentage of mass loss against temperature. This methodology is crucial for determining the temperature at which the compound begins to degrade.
Table 2: Typical Experimental Parameters for Thermal Analysis of a Pharmaceutical Salt
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Sample Size | 1 - 10 mg | 5 - 20 mg |
| Heating Rate | 5 - 20 °C/min | 10 - 20 °C/min |
| Temperature Range | Ambient to a temperature beyond the expected thermal events | Ambient to a temperature that ensures complete decomposition |
| Atmosphere | Inert gas (e.g., Nitrogen) at a controlled flow rate | Inert or reactive gas (e.g., Nitrogen, Air) at a controlled flow rate |
| Sample Pan | Aluminum or other inert material, often hermetically sealed | Ceramic or platinum pan |
Research Applications and Utility of Mrt 83 Hcl Salt
Utilization as a Chemical Probe for Hedgehog Signaling Pathway Research
MRT-83 HCl salt is extensively used as a chemical probe to investigate the intricacies of the Hedgehog (Hh) signaling pathway. glpbio.comhodoodo.com It functions as a potent antagonist of the Smoothened (Smo) receptor, a key transducer of the Hh signal. glpbio.commedchemexpress.commedchemexpress.com The compound belongs to the acylguanidine family of molecules and was developed as a pharmacological tool to better understand Smo function. nih.gov
The mechanism of action involves MRT-83 blocking Hh signaling by directly interacting with the Smo receptor. nih.gov It effectively inhibits the binding of fluorescently labeled cyclopamine (B1684311) (BODIPY-cyclopamine) to both human and mouse Smo receptors. glpbio.comnih.govmedchemexpress.com This demonstrates a direct competition for a binding site on Smo. Research has shown that MRT-83 exhibits greater potency in blocking the Hh pathway than the well-known reference antagonist, cyclopamine. nih.gov
MRT-83's effectiveness has been quantified in various cellular assays. For instance, it demonstrates inhibitory activity in the low nanomolar range in different cell-based assays that measure Hh pathway activation. nih.gov This high potency and specificity make it an invaluable tool for dissecting the molecular events governed by Hh signaling. sigmaaldrich.cn Furthermore, studies have confirmed its activity in vivo. When injected into the lateral ventricle of adult mice, MRT-83 successfully abolished the upregulation of Patched transcription that is normally induced by Sonic Hedgehog (Shh) in the subventricular zone. nih.gov This confirms that MRT-83 can efficiently antagonize Hh signaling in a living organism, solidifying its role as a robust chemical probe for both in vitro and in vivo studies. nih.gov
| Assay Type | Cell Line | IC₅₀ Value |
| Hedgehog Signaling Inhibition | Shh-light2 | 15 nM |
| Hedgehog Signaling Inhibition | C3H10T1/2 | 11 nM |
| This table presents the half-maximal inhibitory concentration (IC₅₀) values of MRT-83 in different cell lines used to assess Hedgehog pathway activity. glpbio.commedchemexpress.com |
Integration into Bioactive Compound Screening Libraries
Bioactive compound libraries are curated collections of small molecules used in high-throughput screening (HTS) to identify new drug leads or to probe biological pathways. namiki-s.co.jplubio.ch These libraries are essential tools in drug discovery and basic research. namiki-s.co.jp this compound's well-defined activity as a Hedgehog pathway inhibitor makes it a valuable component of several focused screening libraries. medchemexpress.com
The Hedgehog pathway is one of several critical signaling cascades, along with Wnt and Notch, that regulate the self-renewal and differentiation of adult stem cells. medchemexpress.com These pathways are crucial for tissue homeostasis and regeneration. medchemexpress.com Consequently, compound libraries focused on stem cell signaling are powerful tools for research into regenerative medicine and the biology of cancer stem cells. medchemexpress.comselleckchem.com MRT-83 is included in such libraries to allow researchers to systematically investigate the role of Hh signaling in stem cell fate decisions. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk
Given the interconnected and fundamental roles of the Wnt, Hedgehog, and Notch pathways in development, cell fate, and disease, specialized libraries containing modulators for all three have been assembled. medchemexpress.commedchemexpress.com These pathways are frequently dysregulated in various cancers, particularly in cancer stem cell populations. medchemexpress.com The inclusion of MRT-83 in these libraries provides a specific tool to probe the Hedgehog branch, either in isolation or to study its crosstalk with the Wnt and Notch pathways. medchemexpress.com
Aberrant activation of the Hedgehog signaling pathway is a known driver in several types of cancer. medchemexpress.commedchemexpress.com Therefore, inhibitors of this pathway are of significant interest for oncology research and drug development. selleckchem.com this compound is featured in various anti-cancer compound libraries due to its potential for investigating cancer diseases where the Hh pathway is implicated. glpbio.commedchemexpress.commedchemexpress.com Its presence allows for the screening of potential therapeutic strategies aimed at blocking this oncogenic signaling cascade.
Contribution to Understanding Smoothened Function in Normal and Pathological States
The development of novel pharmacological tools like MRT-83 is crucial for advancing the understanding of Smoothened's function in both normal physiological processes and in disease states. nih.gov MRT-83 has provided significant insights into the molecular mechanisms of Smo activation and inhibition. nih.gov
One of its key contributions is in elucidating the trafficking of the Smo receptor. In canonical Hh signaling, Smo translocates to the primary cilium upon pathway activation. nih.govnih.gov Research has demonstrated that MRT-83 can abrogate the agonist-induced trafficking of Smo to the primary cilium in both mouse and human cells. nih.gov This finding helps to confirm that ciliary translocation is a key step that can be targeted for pathway inhibition and provides a specific mechanism for MRT-83's antagonistic action.
Q & A
Q. What is the molecular mechanism by which MRT-83 HCl salt inhibits the Hedgehog (Hh) signaling pathway?
this compound acts as a potent Smoothened (Smo) receptor antagonist, directly blocking BODIPY-cyclopamine binding to human Smo with an IC50 of 4.6 nM in HEK-hSmo cells . Its inhibition of Smo prevents downstream activation of Gli transcription factors, which are critical for Hh pathway-mediated cellular processes such as proliferation and differentiation. Experimental validation includes competitive binding assays and dose-response analyses in HEK-hSmo cell lines .
Q. How should researchers design in vitro experiments to evaluate the dose-dependent effects of this compound?
Use HEK-hSmo cells or other Hh pathway-sensitive cell lines (e.g., K-562 leukemia cells) and treat with MRT-83 concentrations ranging from 1 nM to 1 µM. Measure Smo binding inhibition via fluorescence-based assays (e.g., BODIPY-cyclopamine displacement) and quantify Gli1 expression via Western blotting. Include controls with known Smo agonists/antagonists (e.g., CUR61414) to validate specificity .
Q. What are the key contradictions between in vitro and in vivo efficacy data for this compound?
In vitro studies show strong Hh pathway inhibition (IC50 = 4.6 nM), but in vivo models (e.g., rodent SVZ assays) report no significant upregulation of Patched (Ptc) transcription, suggesting potential bioavailability limitations or compensatory signaling . Researchers must reconcile these discrepancies by optimizing delivery methods (e.g., pharmacokinetic profiling) and validating tissue-specific Smo inhibition .
Advanced Research Questions
Q. How can researchers optimize this compound stability and solubility for long-term studies?
Store lyophilized powder at -20°C and prepare fresh DMSO stock solutions (250 mg/mL, 464.17 mM) for in vitro use. For in vivo applications, dissolve in saline with <0.1% DMSO to minimize toxicity. Monitor compound degradation via HPLC and adjust storage conditions to avoid freeze-thaw cycles .
Q. What experimental strategies validate the specificity of this compound for Smo versus off-target receptors?
Combine Western blotting for Gli1 and SuFu proteins with functional assays in Smo-knockout cell lines. Compare results to reference compounds (e.g., CUR61414) and use RNA sequencing to identify off-target gene expression changes. Cross-validate with σ1/σ2 receptor binding assays, as structural analogs (e.g., PB28 dihydrochloride) exhibit off-target activity .
Q. How should researchers address conflicting data in dose-response curves for this compound?
Perform triplicate experiments with independent cell batches to rule out batch variability. Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values and assess Hill slopes for cooperative effects. Include internal controls (e.g., cyclopamine) to confirm assay consistency .
Q. What methodologies are recommended for studying this compound’s synergistic effects with other pathway inhibitors?
Co-treat cells with MRT-83 and inhibitors of parallel oncogenic pathways (e.g., PI3K-AKT-mTOR or Ras-MAPK). Use combinatorial index (CI) analysis to quantify synergy/antagonism and perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate findings in xenograft models .
Q. How can researchers troubleshoot inconsistent bioactivity in animal models?
Assess plasma and tissue concentrations via LC-MS/MS to confirm adequate drug exposure. Evaluate blood-brain barrier penetration if targeting CNS tumors. Use conditional Smo knockout models to isolate compound-specific effects from genetic background variability .
Q. What statistical approaches are critical for analyzing this compound’s antiproliferative effects?
Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response, combination therapies). Use Kaplan-Meier survival analysis for in vivo efficacy studies. Report effect sizes (e.g., Cohen’s d) and power analysis to ensure sample adequacy .
Q. How do researchers address cross-species variability in this compound response?
Compare Smo receptor homology between human and animal models (e.g., rodents, primates). Perform in vitro assays using species-specific Smo isoforms and validate findings in humanized transgenic models. Adjust dosing regimens based on interspecies pharmacokinetic differences .
Methodological and Ethical Considerations
Q. What quality control protocols ensure reproducibility in this compound studies?
Adhere to ASTM Type I water standards for reagent preparation . Include calibration curves for analytical methods (e.g., HPLC, LC-MS) and validate assays with certified reference materials. Document lot numbers for all chemicals and biological reagents .
Q. How should researchers design ethical in vivo studies involving this compound?
Follow institutional animal care guidelines (e.g., IACUC protocols) for tumor xenograft models. Minimize sample sizes via power calculations and employ humane endpoints for terminal studies. Disclose conflicts of interest and funding sources in publications .
Data Reporting and Publication Standards
Q. What are the essential elements for publishing this compound research in high-impact journals?
Include raw data (e.g., dose-response curves, pharmacokinetic profiles), detailed methodology (e.g., cell culture conditions, statistical models), and negative results (e.g., failed synergy experiments). Follow journal-specific guidelines for chemical nomenclature and ethical declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
